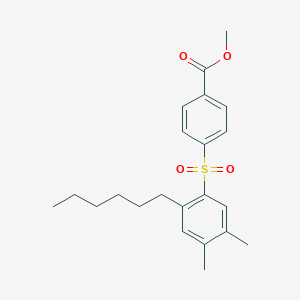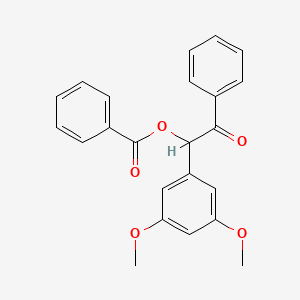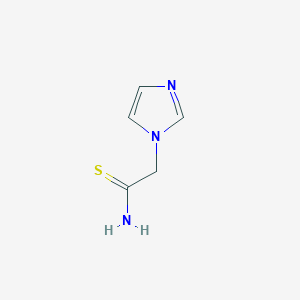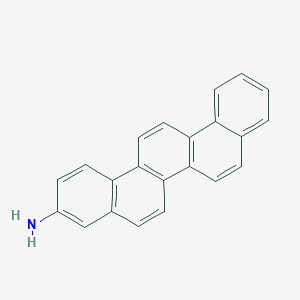![molecular formula C24H28N2S4 B12582601 1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene CAS No. 223800-33-7](/img/structure/B12582601.png)
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene is an organic compound with the molecular formula C28H32N2S4 This compound is characterized by its unique structure, which includes two pyridyl groups attached to a benzene ring, each substituted with methylthiomethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-bis(methylthiomethyl)-4-pyridyl derivatives.
Coupling Reaction: These derivatives are then coupled with a benzene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) and require specific solvents like toluene or dimethylformamide (DMF). The temperature and reaction time vary depending on the specific protocol used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or benzene ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学研究应用
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and sensors.
作用机制
The mechanism of action of 1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
1,4-Bis(methylthio)benzene: A simpler analog with only methylthio groups attached to the benzene ring.
1,4-Bis(methylthiomethyl)benzene: Similar structure but lacks the pyridyl groups.
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: Contains pyridyl groups but with different substituents.
Uniqueness
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene is unique due to the presence of both pyridyl and methylthiomethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds.
属性
CAS 编号 |
223800-33-7 |
|---|---|
分子式 |
C24H28N2S4 |
分子量 |
472.8 g/mol |
IUPAC 名称 |
4-[4-[2,6-bis(methylsulfanylmethyl)pyridin-4-yl]phenyl]-2,6-bis(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C24H28N2S4/c1-27-13-21-9-19(10-22(25-21)14-28-2)17-5-7-18(8-6-17)20-11-23(15-29-3)26-24(12-20)16-30-4/h5-12H,13-16H2,1-4H3 |
InChI 键 |
GPXIWKUAVIHMEH-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=CC(=CC(=N1)CSC)C2=CC=C(C=C2)C3=CC(=NC(=C3)CSC)CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)

![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)



![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)


![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)
